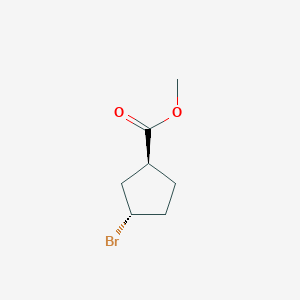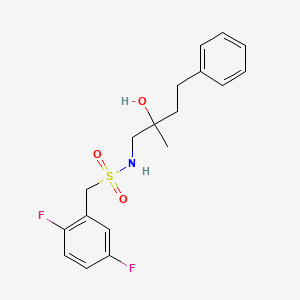
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide, also known as DFM-SS-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides and has a molecular weight of 451.57 g/mol.
作用機序
The exact mechanism of action of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide is not fully understood, but it is believed to work by inhibiting enzymes such as carbonic anhydrases and metalloproteinases. These enzymes are involved in various biological processes such as cell proliferation and migration, and their inhibition by 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide can lead to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In a study published in the journal Bioorganic and Medicinal Chemistry in 2019, 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide was found to reduce the production of pro-inflammatory cytokines in a mouse model of arthritis. Another study published in the journal Biochemical Pharmacology in 2020 reported that 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide can inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer.
実験室実験の利点と制限
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity towards specific enzymes. However, one of the limitations of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide is its low solubility in water, which can make it difficult to use in some experiments. Additionally, further studies are needed to fully understand the safety and toxicity profile of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide.
将来の方向性
There are several future directions for the research on 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide. One possible direction is to investigate its potential applications in combination therapy with other drugs for the treatment of cancer and other diseases. Another direction is to develop more efficient synthesis methods for 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide that can improve its yield and solubility. Additionally, further studies are needed to determine the safety and toxicity profile of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide in humans.
Conclusion
In conclusion, 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide is a promising chemical compound that has potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of enzymes such as carbonic anhydrases and metalloproteinases. While 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has several advantages for lab experiments, further studies are needed to fully understand its safety and toxicity profile. There are several future directions for the research on 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide, including investigating its potential applications in combination therapy and developing more efficient synthesis methods.
合成法
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide can be synthesized by reacting 1-(2,5-difluorophenyl)-2-hydroxy-2-methyl-4-phenylbutane-1-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide as a white solid with a yield of approximately 70%. This synthesis method has been reported in a research article published in the Journal of Organic Chemistry in 2010.
科学的研究の応用
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In a study published in the Journal of Medicinal Chemistry in 2018, 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide was found to inhibit the growth of cancer cells in vitro and in vivo. Another study published in the journal ACS Chemical Neuroscience in 2019 reported that 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has potential neuroprotective effects in a mouse model of Parkinson's disease.
特性
IUPAC Name |
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO3S/c1-18(22,10-9-14-5-3-2-4-6-14)13-21-25(23,24)12-15-11-16(19)7-8-17(15)20/h2-8,11,21-22H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFNJXLRCNXWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B2677105.png)
![N-[3-[[2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoyl]-2-fluorophenyl]pyridine-4-carboxamide](/img/structure/B2677107.png)


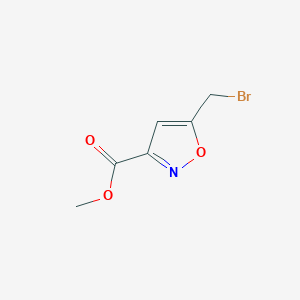
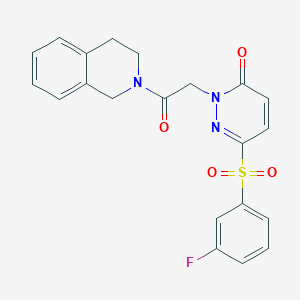
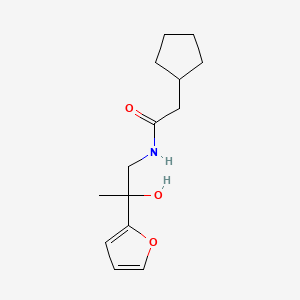
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2677113.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2677114.png)

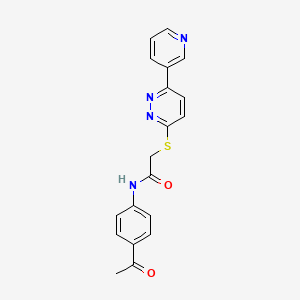
![1,2-dimethyl-N-{2-[(4-oxoazetidin-2-yl)oxy]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2677120.png)
![6-((4-ethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2677124.png)
